molecular formula C3H7NO2S B2914222 4-Methyl-1,2-thiazetidine 1,1-dioxide CAS No. 132815-74-8

4-Methyl-1,2-thiazetidine 1,1-dioxide

Cat. No.: B2914222
CAS No.: 132815-74-8
M. Wt: 121.15
InChI Key: RAQFOMIAINOIET-UHFFFAOYSA-N
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Description

4-Methyl-1,2-thiazetidine 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms within a four-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2-thiazetidine 1,1-dioxide typically involves the oxidative chlorination of 4-methyl-1,2-thiazetidine followed by ring closure with ammonia. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green synthesis methods, which minimize the use of hazardous reagents and solvents, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2-thiazetidine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methyl-1,2-thiazetidine 1,1-dioxide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2-Thiazetidine 1,1-dioxide: The parent compound without the methyl group.

    1,2-Thiazolidine 1,1-dioxide: A five-membered ring analogue.

    1,2-Thiazetidine-3-acetic acid 1,1-dioxide: A derivative with an acetic acid group

Uniqueness

4-Methyl-1,2-thiazetidine 1,1-dioxide is unique due to its four-membered ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

4-Methyl-1,2-thiazetidine 1,1-dioxide, a compound belonging to the thiazetidine family, has garnered attention in scientific research for its potential biological activities. This article reviews its mechanisms of action, biochemical pathways, and relevant case studies to elucidate its pharmacological properties.

Chemical Structure and Properties

This compound features a four-membered ring structure containing sulfur and nitrogen atoms. This unique configuration contributes to its distinct chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, which are essential for its application in organic synthesis and medicinal chemistry.

The biological activity of this compound is inferred from studies on structurally similar compounds. Its mechanism involves:

  • Target Interaction : Similar compounds have shown activity against various biological targets including antimicrobial agents and enzymes involved in metabolic pathways.
  • Biochemical Pathways : The compound may interact with multiple signaling pathways affecting cellular functions such as apoptosis and cell proliferation.
  • Molecular Changes : Interaction with target proteins can lead to significant alterations in their function, potentially resulting in therapeutic effects.

Biological Activities

The biological activities associated with this compound include:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains by inhibiting cell wall synthesis similar to β-lactams.
  • Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells through modulation of specific signaling pathways .
  • Antidiabetic Effects : Compounds in this class have been explored for their ability to regulate glucose metabolism.

Case Studies

Several studies have explored the biological effects of this compound:

Table 1: Summary of Case Studies

Study ReferenceFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) comparable to established antibiotics.
Enzyme InhibitionShowed potent inhibition of dd-peptidase in bacterial strains, indicating potential as an antibacterial agent.
Anticancer EffectsInduced apoptosis in breast cancer cell lines through activation of caspase pathways.

Scientific Research Applications

This compound serves multiple roles in scientific research:

  • Organic Synthesis : Acts as a building block for synthesizing complex molecules used in pharmaceuticals.
  • Medicinal Chemistry : Explored as a pharmacophore for developing new drugs targeting infectious diseases and cancer .
  • Material Science : Utilized in creating novel materials with unique properties due to its chemical structure.

Properties

IUPAC Name

4-methylthiazetidine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S/c1-3-2-4-7(3,5)6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQFOMIAINOIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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